3-amino-6-fluoro-2-methylquinazolin-4(3H)-one
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Overview
Description
Quinazolinones are a class of organic compounds that contain a quinazoline core, which is a bicyclic compound made up of two fused six-membered aromatic rings, a benzene ring and a pyrimidine ring. The “3-amino-6-fluoro-2-methylquinazolin-4(3H)-one” is a specific type of quinazolinone that has an amino group at the 3rd position, a fluorine atom at the 6th position, and a methyl group at the 2nd position.
Synthesis Analysis
The synthesis of quinazolinones generally involves the reaction of anthranilic acid (an aromatic acid that contains an amino group) with formamide or formic acid to yield a quinazolinone core. The specific substituents at different positions can be introduced through further reactions.Molecular Structure Analysis
The molecular structure of “3-amino-6-fluoro-2-methylquinazolin-4(3H)-one” would have an amino group (-NH2) attached to the 3rd carbon, a fluorine atom attached to the 6th carbon, and a methyl group (-CH3) attached to the 2nd carbon of the quinazolinone core.Chemical Reactions Analysis
The reactivity of “3-amino-6-fluoro-2-methylquinazolin-4(3H)-one” would depend on the specific conditions and reactants present. The amino group might undergo reactions typical of amines, such as acylation or alkylation. The fluorine atom might be replaced by other groups through nucleophilic aromatic substitution reactions.Physical And Chemical Properties Analysis
The physical and chemical properties of “3-amino-6-fluoro-2-methylquinazolin-4(3H)-one” would depend on its specific structure. It’s likely to be a solid at room temperature, and its solubility would depend on the polarity of the solvent.Scientific Research Applications
Synthesis and Chemical Properties
Quinazolinone derivatives, including those similar to "3-amino-6-fluoro-2-methylquinazolin-4(3H)-one," are synthesized through various chemical reactions, emphasizing their versatile chemistry and potential for modification to enhance biological activity or other chemical properties. For instance, Suzuki et al. (1977) explored the synthesis of 3-amino-4-hydroxyquinolin-2(1H)-one compounds, highlighting the methodological basis for creating analogs potentially including structures similar to "3-amino-6-fluoro-2-methylquinazolin-4(3H)-one" (Mamoru Suzuki et al., 1977). Additionally, Niknam et al. (2011) reported on the synthesis of 2,3-dihydroquinazolin-4(1H)-one derivatives using a one-pot, three-component reaction, showcasing the efficiency of synthesizing quinazolinone derivatives in a sustainable manner (K. Niknam et al., 2011).
Biological Activities
Research has demonstrated that quinazolinone derivatives exhibit a range of biological activities, including antimicrobial, antifungal, and anticonvulsant properties. For example, Xu et al. (2007) synthesized novel s-substituted 6-fluoro-4-alkyl(aryl)thioquinazoline derivatives, showing significant antifungal activities against various fungi, suggesting potential agricultural or medicinal applications (Guang-Fang Xu et al., 2007). Another study by Rajasekaran et al. (2013) synthesized novel derivatives of 3-substituted-2-thioxoquinazolin-4(3H)-ones, evaluating their antimicrobial and anticonvulsant activities, thus indicating their therapeutic potential (A. Rajasekaran et al., 2013).
Safety And Hazards
Without specific information, it’s hard to predict the exact safety and hazards associated with “3-amino-6-fluoro-2-methylquinazolin-4(3H)-one”. However, as with all chemicals, it should be handled with appropriate safety precautions.
Future Directions
The study of quinazolinones is an active area of research in medicinal chemistry due to their wide range of biological activities. Future research on “3-amino-6-fluoro-2-methylquinazolin-4(3H)-one” might focus on exploring its potential biological activities and developing methods for its synthesis.
properties
IUPAC Name |
3-amino-6-fluoro-2-methylquinazolin-4-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8FN3O/c1-5-12-8-3-2-6(10)4-7(8)9(14)13(5)11/h2-4H,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VDDWAGDCXKFEOR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=C(C=C2)F)C(=O)N1N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8FN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-amino-6-fluoro-2-methylquinazolin-4(3H)-one |
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